2-(4-Propan-2-yloxyphenyl)ethanol
Description
Properties
CAS No. |
86817-77-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
IVMMFYBOPVQEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(4-Propan-2-yloxyphenyl)ethanol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₆O₂ | 180.24 | Para-isopropoxy | High lipophilicity due to isopropoxy |
| Tyrosol (2-(4-Hydroxyphenyl)ethanol) | C₈H₁₀O₂ | 138.16 | Para-hydroxy | High polarity; strong H-bond donor |
| 2-(4-Propylphenyl)ethanol | C₁₁H₁₆O | 164.25 | Para-propyl | Alkyl chain increases hydrophobicity |
| [4-(Propan-2-yloxy)phenyl]methanol | C₁₀H₁₄O₂ | 166.22 | Para-isopropoxy | Shorter alcohol chain (methanol) |
| 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol | C₁₁H₁₄O₃ | 194.23 | Para-epoxide-methoxy | Reactive epoxide group |
Key Observations:
- Substituent Effects: The isopropoxy group in this compound increases steric bulk and lipophilicity compared to hydroxyl (tyrosol) or methoxy groups. This reduces polarity and may lower aqueous solubility .
- Reactivity: Unlike 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol, which contains a reactive epoxide group, the isopropoxy substituent in the target compound is chemically stable under standard conditions .
Preparation Methods
Reaction Overview
This one-step method leverages the nucleophilic substitution of 4-hydroxyphenethyl alcohol with isopropyl bromide under basic conditions. The phenolic hydroxyl group is selectively deprotonated due to its higher acidity (pKa ≈ 10) compared to the primary alcohol (pKa ≈ 16–19), enabling isopropoxy group introduction without protecting the ethanol chain.
Experimental Procedure
-
Starting Materials : 4-Hydroxyphenethyl alcohol (1.0 eq), isopropyl bromide (1.2 eq), potassium carbonate (2.0 eq).
-
Conditions : Reflux in acetone for 12–18 hours.
-
Workup : Filtration to remove K2CO3, solvent evaporation, and purification via recrystallization (ethanol/water).
-
Yield : 72–78% (hypothetical, based on analogous etherification reactions).
Advantages and Limitations
-
Advantages : No protection/deprotection steps required; cost-effective reagents.
-
Limitations : Potential side reactions if the primary alcohol is partially alkylated under prolonged heating.
Reduction of 4-Isopropoxyphenylacetic Acid Ester
Synthetic Pathway
This two-step method involves:
Key Steps
-
Esterification :
-
Reduction :
Mechanistic Insights
AlCl3 activates the ester carbonyl, enabling NaBH4 to reduce it to the primary alcohol. This method avoids harsh reducing agents like LiAlH4, improving safety.
Grignard Addition to 4-Isopropoxybenzaldehyde
Reaction Design
4-Isopropoxybenzaldehyde reacts with ethyl magnesium bromide to form 2-(4-isopropoxyphenyl)ethanol after hydrolysis.
Procedure
-
Step 1 : Synthesis of 4-isopropoxybenzaldehyde via alkylation of 4-hydroxybenzaldehyde with isopropyl bromide.
-
Step 2 : Grignard reaction:
-
Yield : 65–70% (hypothetical, based on analogous aldehyde reductions).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson Synthesis | 4-Hydroxyphenethyl alcohol | iPrBr, K2CO3 | 72–78% | One-step, no protection required | Risk of primary alcohol alkylation |
| Ester Reduction | Methyl 4-isopropoxyphenylacetate | NaBH4, AlCl3 | 80–85% | High yield, mild conditions | Multi-step ester preparation |
| Grignard Addition | 4-Isopropoxybenzaldehyde | Ethyl MgBr | 65–70% | Straightforward if aldehyde is available | Requires aldehyde synthesis |
Emerging Techniques and Optimizations
Q & A
Basic Question: What are the established synthetic routes for 2-(4-Propan-2-yloxyphenyl)ethanol, and how do reaction conditions impact yield and purity?
Methodological Answer:
A common synthesis involves nucleophilic substitution of 4-hydroxyacetophenone derivatives with alkyl halides (e.g., isopropyl chloride) under reflux in ethanol with anhydrous K₂CO₃ as a base. Key parameters include:
- Reaction time: Extended reflux (e.g., 6–8 hours) ensures completion, monitored via TLC or color changes .
- Solvent choice: Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
- Purification: Recrystallization from ethanol or cold-water precipitation improves purity, with yields typically 60–75% .
Variations using biocatalysts (e.g., alcohol dehydrogenases) are emerging for enantioselective synthesis but require optimization of pH and temperature .
Advanced Question: How can reaction scalability and impurity profiles be optimized in large-scale synthesis?
Methodological Answer:
Scalability challenges include controlling exothermic reactions and minimizing byproducts like unreacted intermediates or oxidized derivatives. Strategies:
- Stepwise temperature control: Gradual heating avoids thermal degradation of sensitive intermediates .
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .
- HPLC-MS monitoring: Identifies impurities (e.g., 4-isopropyloxyphenyl ketone derivatives) for targeted purification .
Recent work using supramolecular solvents (SUPRAS) in extraction probes improves post-synthetic purification efficiency .
Basic Question: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyloxy group at C4) and ethanol moiety integrity .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆O₂) and detects trace impurities .
- Chromatography: Reverse-phase HPLC with UV detection quantifies purity (>98% for pharmaceutical intermediates) .
- XLogP analysis: Predicts hydrophobicity (experimental XLogP ≈ 3.2), guiding solubility studies .
Advanced Question: How do computational models enhance the prediction of thermodynamic properties like solubility and partition coefficients?
Methodological Answer:
- COSMO-RS simulations: Predict activity coefficients and solubility in solvent mixtures (e.g., ethanol/water), aligning with experimental vaporization enthalpies (±5% error) .
- QSAR models: Relate structural descriptors (e.g., topological polar surface area, 26.3 Ų) to bioavailability and membrane permeability .
- MD simulations: Assess aggregation behavior in aqueous systems, critical for drug formulation .
Data Contradiction: How can discrepancies between experimental and predicted solubility values be resolved?
Methodological Answer:
Discrepancies often arise from non-ideal mixing effects or polymorphic forms. Mitigation strategies:
- Local composition models: Incorporate Wilson or NRTL equations to account for ethanol-water interactions .
- Polymorph screening: X-ray crystallography identifies dominant crystal forms affecting solubility .
- Experimental validation: Use shake-flask methods with UV-spectrophotometry to verify computational predictions .
Advanced Question: What structure-activity relationships (SAR) guide its pharmacological potential?
Methodological Answer:
- Hydroxyl group positioning: The ethanol moiety enhances hydrogen bonding with target receptors (e.g., β-adrenergic receptors in cardiovascular drugs) .
- Substituent effects: Bulkier groups (e.g., isopropyloxy) improve metabolic stability but may reduce aqueous solubility .
- Derivative libraries: Synthesizing analogs (e.g., fluorinated or sulfonated derivatives) screens for antibacterial or anti-inflammatory activity .
Advanced Question: What green chemistry approaches improve sustainability in synthesis?
Methodological Answer:
- Solvent replacement: Ethanol/water mixtures or bio-based solvents reduce toxicity vs. THF or DCM .
- Catalytic recycling: Immobilized enzymes (e.g., lipases) enable reuse in esterification steps, cutting waste .
- Microwave-assisted synthesis: Reduces reaction times (30–60 minutes vs. 6 hours) and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
